molecular formula C19H22N6OS B12035670 4-(Dimethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone CAS No. 624724-92-1

4-(Dimethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone

Cat. No.: B12035670
CAS No.: 624724-92-1
M. Wt: 382.5 g/mol
InChI Key: FPAVIGJNSUKEHY-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a complex organic compound with the molecular formula C19H22N6OS and a molecular weight of 382.491 . This compound is part of a class of chemicals known for their diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-(Dimethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone typically involves the condensation reaction between 4-(Dimethylamino)benzaldehyde and 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl hydrazine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

4-(Dimethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with specific molecular targets and pathways. The compound can form Schiff bases with primary amines and pyrroles, leading to the formation of colored products . These interactions are crucial for its applications in biochemical assays and molecular biology studies.

Comparison with Similar Compounds

Similar compounds to 4-(Dimethylamino)benzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone include:

Properties

CAS No.

624724-92-1

Molecular Formula

C19H22N6OS

Molecular Weight

382.5 g/mol

IUPAC Name

4-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H22N6OS/c1-4-26-17-11-7-15(8-12-17)18-21-22-19(27)25(18)23-20-13-14-5-9-16(10-6-14)24(2)3/h5-13,23H,4H2,1-3H3,(H,22,27)/b20-13+

InChI Key

FPAVIGJNSUKEHY-DEDYPNTBSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=C(C=C3)N(C)C

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.